molecular formula C23H28N4O2 B6026869 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B6026869
M. Wt: 392.5 g/mol
InChI Key: UNZUBPCONJSIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isochromenylmethyl group, a pyrrolidinyl group, and a tetrahydroquinazoline carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c28-22(24-15-20-17-8-2-1-7-16(17)11-14-29-20)21-18-9-3-4-10-19(18)25-23(26-21)27-12-5-6-13-27/h1-2,7-8,20H,3-6,9-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZUBPCONJSIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N3CCCC3)C(=O)NCC4C5=CC=CC=C5CCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of Isochromenylmethyl Intermediate: The initial step involves the formation of the isochromenylmethyl intermediate through a cyclization reaction of a suitable precursor.

    Introduction of Pyrrolidinyl Group: The pyrrolidinyl group is introduced via a nucleophilic substitution reaction, where the intermediate reacts with a pyrrolidine derivative under controlled conditions.

    Formation of Tetrahydroquinazoline Carboxamide: The final step involves the formation of the tetrahydroquinazoline carboxamide moiety through a condensation reaction with an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isochromenylmethyl group, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the tetrahydroquinazoline moiety, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrrolidinyl and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide
  • N-(3,4-Dihydro-1H-isochromen-1-ylmethyl)-3,5-dinitrobenzamide
  • 4-(allyloxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide

Uniqueness

Compared to similar compounds, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.